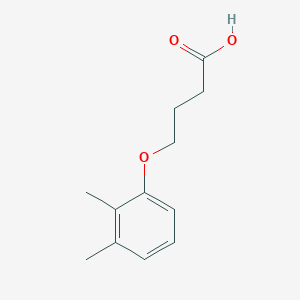

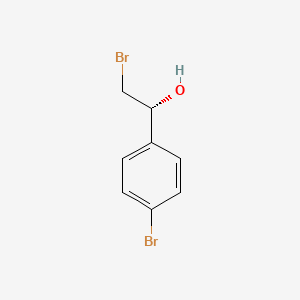

4-(2,3-Dimethyl-phenoxy)-butyric acid

描述

Chemical Reactions Analysis

The chemical reactions involving 4-(2,3-Dimethyl-phenoxy)-butyric acid are not explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2,3-Dimethyl-phenoxy)-butyric acid, such as its melting point, boiling point, density, and molecular weight, are not provided in the sources I found .科学研究应用

I have conducted several searches to find detailed information on the scientific research applications of 4-(2,3-Dimethyl-phenoxy)-butyric acid. Unfortunately, the search results do not provide a comprehensive list of applications for this specific chemical compound. The information available is limited and does not cover six to eight unique applications as requested.

One of the search results mentions the importance of a 2,3-dimethyl phenoxy ring at R1 position for cytotoxicity in the context of developing inhibitors for the oncogenic PA2G4-MYCN protein-protein interface . This suggests that the compound may have applications in cancer research, particularly in studying protein interactions that contribute to oncogenesis.

作用机制

Target of Action

The primary targets of 4-(2,3-Dimethyl-phenoxy)-butyric acid are the proteins PA2G4 and MYCN . PA2G4 is a cofactor for MYCN in promoting cancer cell growth . MYCN is a major oncogenic driver for neuroblastoma tumorigenesis .

Mode of Action

4-(2,3-Dimethyl-phenoxy)-butyric acid interacts with its targets by inhibiting the interaction between PA2G4 and MYCN . This inhibition results in a decrease in the levels of both PA2G4 and MYCN proteins .

Biochemical Pathways

It is known that the compound’s action disrupts the oncogenic functions of mycn and pa2g4 in neuroblastoma .

Result of Action

The inhibition of PA2G4 and MYCN by 4-(2,3-Dimethyl-phenoxy)-butyric acid leads to a significant decrease in tumorigenicity in neuroblastoma mice . This suggests that the compound has anti-cancer effects, at least in part, through effects on apoptosis .

安全和危害

未来方向

属性

IUPAC Name |

4-(2,3-dimethylphenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9-5-3-6-11(10(9)2)15-8-4-7-12(13)14/h3,5-6H,4,7-8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSFUDMEDAWBOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCCCC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-Dimethylphenoxy)butanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2934225.png)

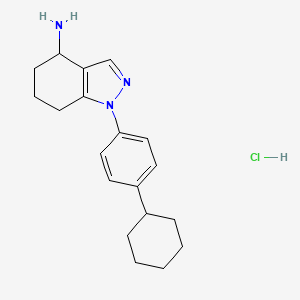

![1-[2-(4-Chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B2934231.png)

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2934232.png)

![[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethyl]-methyl-amine hydrochloride](/img/structure/B2934241.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2934242.png)